5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by the presence of a benzofuran moiety fused with a triazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzofuran-2-carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide. This reaction leads to the formation of 5-benzofuran-2-yl-1,3,4-oxadiazole-2-thiol, which is then converted to the desired triazole derivative through cyclization reactions . The reaction conditions often involve refluxing in ethanol for several hours, followed by acidification with acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives. These products are often characterized by their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes and signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol: Similar in structure but lacks the benzofuran moiety, resulting in different biological activities.
5-Chlorobenzofuran-2-yl-1,2,4-triazole-3-thiol: Contains a chlorine substituent, which enhances its antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A hybrid nucleus with diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol stands out due to its unique combination of benzofuran and triazole rings, which imparts a broad spectrum of biological activities.
Properties
Molecular Formula |
C11H9N3OS |
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Molecular Weight |
231.28 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H9N3OS/c1-14-10(12-13-11(14)16)9-6-7-4-2-3-5-8(7)15-9/h2-6H,1H3,(H,13,16) |
InChI Key |
ZQKYOQNEFBJNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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